4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is obtained through a nucleophilic substitution reaction starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may activate protein kinase C and mediate the activation of the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Palbociclib: A selective CDK4/6 inhibitor used in cancer treatment.
N-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide: Another benzamide derivative with potential therapeutic applications.
Uniqueness
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKCZYSBLAVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718563 |
Source
|
Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-52-4 |
Source
|
Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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